1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate
Description
This compound is a spirocyclic dicarboxylate featuring a unique fused bicyclic system: a 2-oxabicyclo[2.1.1]hexane ring and a 3'-azetidine ring. Such spiro architectures are prized in medicinal chemistry for their conformational rigidity, which can improve target binding specificity and metabolic stability .
Properties
IUPAC Name |
1-O'-tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO5/c1-5-21-11(19)15-6-14(7-15,8-17)23-16(15)9-18(10-16)12(20)22-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGZVLNQIRKSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CN(C3)C(=O)OC(C)(C)C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H22I NO5
- Molecular Weight : Approximately 395.25 g/mol
The compound features a spirocyclic structure that contributes to its biological activity through unique interactions with biological macromolecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Halogen Bonding : The presence of iodine in the structure allows for halogen bonding interactions, which can enhance binding affinity to target biomolecules such as proteins and nucleic acids. Halogen bonds have been shown to influence the stability and reactivity of molecular complexes in biological systems .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antimicrobial Properties : Some derivatives of spirocyclic compounds exhibit antimicrobial activity. The unique structure of this compound may facilitate interactions with microbial cell membranes or essential metabolic enzymes, leading to growth inhibition.
Antimicrobial Studies
Research has demonstrated that similar compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, a derivative with a comparable structure was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate exhibit promising anticancer properties. The spirocyclic structure is known to interact with biological targets involved in cancer progression, thereby inhibiting tumor growth. Studies have shown that derivatives of spirobicyclic compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound's halogenated nature contributes to its potential as an antimicrobial agent. Halogenated compounds have been widely studied for their ability to disrupt microbial cell membranes and inhibit growth. Preliminary studies suggest that the iodinated moiety in this compound enhances its efficacy against a range of bacterial strains .
Organic Synthesis Applications
Building Block for Complex Molecules
The structural complexity of this compound makes it a valuable building block in organic synthesis. It can serve as an intermediate in the synthesis of more complex heterocycles and pharmaceuticals, leveraging its functional groups for further reactions such as nucleophilic substitutions and cycloadditions .
Synthesis of Novel Heterocycles
The compound can be utilized in the synthesis of novel heterocycles, which are crucial in drug discovery. Its ability to undergo various chemical transformations allows chemists to create libraries of compounds with diverse biological activities .
Materials Science Applications
Polymer Chemistry
In materials science, the compound's unique structure can be incorporated into polymer matrices to enhance mechanical and thermal properties. Research has shown that adding spirocyclic compounds to polymer formulations can improve their stability and performance under stress .
Nanotechnology
The potential application of this compound in nanotechnology is also being explored. Its ability to form stable complexes with metal ions could lead to the development of new nanomaterials with tailored electronic or optical properties .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of spirobicyclic compounds, including derivatives of this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
Case Study 2: Synthesis of Heterocycles
A research group successfully synthesized a range of novel heterocycles using the compound as a precursor. The study highlighted its versatility as a synthetic intermediate, leading to compounds with enhanced biological activity compared to traditional methods .
Comparison with Similar Compounds
Structural Features
A comparison of key structural elements is summarized in Table 1 .
Key Observations :
- The target compound’s spiro bicyclic system distinguishes it from monocyclic analogs (e.g., azetidine or piperidine derivatives), offering enhanced stereochemical control .
- The iodomethyl group is rare among similar compounds, which typically feature halogens (e.g., bromine) or non-reactive alkyl chains .
Physicochemical Properties
NMR data from analogous compounds (e.g., ) reveal that substituent placement significantly impacts chemical shifts. For example:
- In spiro systems, protons near the bicyclic junction (e.g., positions 29–36 and 39–44 in ) exhibit distinct shifts due to restricted rotation .
- The iodomethyl group in the target compound is expected to deshield adjacent protons, producing downfield shifts (~3.5–4.0 ppm for CH2I) compared to methyl or ethyl groups in analogs .
Preparation Methods
Structural Features
The target compound possesses several key structural features that influence synthetic planning:
- A four-membered azetidine ring bearing an iodomethyl substituent
- A tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen
- An oxabicyclo[2.1.1]hexane system containing an ethyl carboxylate group
- A spiro carbon center connecting these two ring systems
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnection of the spirocyclic system into its constituent components. Key disconnections might include:
- The spirocyclic C-C bond, separating the azetidine and oxabicyclo[2.1.1]hexane components
- The iodomethyl group, which could be introduced via substitution on a precursor
- The carboxylate groups, which might be incorporated at various stages
Several general synthetic strategies emerge from this analysis:
- Synthesis of both ring systems separately followed by spirocyclization
- Construction of one ring system followed by formation of the second ring
- Simultaneous formation of both rings via a cascade or multicomponent process
Synthesis of the Azetidine Component
Preparation of N-Protected Azetidines
Several methods can be employed to synthesize the N-protected azetidine core structure:
Method A: From β-amino alcohols
This approach involves cyclization of appropriately substituted β-amino alcohols:
- Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate)
- Intramolecular nucleophilic substitution under basic conditions
- Protection of the azetidine nitrogen with a Boc group
Method B: From β-lactams
Based on literature precedent for spiro-fused β-lactams, azetidines can be prepared through reduction of β-lactams:
- Synthesis of β-lactam via cycloaddition or cyclization
- Reduction of the carbonyl group
- Introduction of the Boc protecting group
Introduction of the Iodomethyl Group
The iodomethyl functionality can be introduced via several routes:
Method A: From tosylate or other leaving groups
Literature reports describe the conversion of tosyloxymethyl derivatives to iodomethyl compounds:
To a solution of tert-butyl 3-[(tosyloxy)methyl]azetidin-1-carboxylate (1.94 g) in acetone (15.5 mL) were added lithium iodide (837 mg) and the reaction mixture was stirred for 16 hours at 35°C. After cooling, it was diluted with ethyl acetate (200 mL) and the organic phase washed twice with water (30 mL portions) and once with saturated sodium chloride solution (20 mL). After drying over sodium sulfate and filtration, this was concentrated in vacuo to yield 1.6 g of tert-butyl-3-(iodomethyl)azetidin-1-carboxylate.
Method B: Direct iodination approaches
Drawing from methods developed for iodoaziridines, direct iodination could potentially be achieved using:
- Diiodomethyllithium addition to appropriate precursors
- Radical iodination using N-iodosuccinimide and initiators
- Nucleophilic substitution with iodide salts
Synthesis of the Oxabicyclo[2.1.1]hexane Component
Approaches to Oxetane Synthesis
The oxabicyclo[2.1.1]hexane system contains an oxetane-like structure. Several methods for oxetane synthesis could be adapted:
Method A: Intramolecular Williamson etherification
This approach involves preparing a substrate with appropriate leaving groups and hydroxyl functionality:
Treatment of α-hydroxymalonate with iodine and sodium carbonate would give an iodide intermediate, and a subsequent Williamson etherification would afford the oxetane structure.
Method B: [2+2] Cycloaddition approaches
Cycloaddition reactions between ketenes and aldehydes or ketones can provide oxetanes, which could be further elaborated to the desired oxabicyclo[2.1.1]hexane system.
Construction of the Bicyclic Framework
For the complete oxabicyclo[2.1.1]hexane system, a bridged bicyclic precursor could be employed. Based on methods for spirononane synthesis:
Bis(hydroxymethyl)cyclohexane can be prepared and converted to bis(bromomethyl)cyclohexane through the tosylate intermediate, which could serve as a starting point for constructing similar bridged bicyclic systems.
Introduction of the Ethyl Carboxylate Group
The ethyl carboxylate functionality could be introduced through:
- Direct esterification of a carboxylic acid precursor
- Transesterification of another ester (e.g., methyl ester)
- Alkylation of a carboxylate salt with ethyl iodide or bromide
Spirocyclization Strategies
Phase-Transfer Catalyzed Spirocyclization
Recent literature reports the use of phase-transfer catalysis for enantioselective synthesis of spirocyclic compounds:
Spirocyclic azetidine oxindoles were prepared in 70% yield and 3:97 enantiomeric ratio directly from diazo compounds in m-xylene, using an SF5-containing chiral cation phase-transfer catalyst.
The mechanism involves chiral cation activation of a leaving group, with enantioinduction achieved through key π-interactions between the catalyst and substrate. This methodology could potentially be adapted for the synthesis of the target spirocyclic system.
Strain-Release Driven Spirocyclization
A promising approach involves strain-release driven spirocyclization using azabicyclo[1.1.0]butane (ABB) fragments:
Novel ABB-ketone precursors bearing silyl-protected alcohols were synthesized in a single step and shown to engage in electrophile-induced spirocyclization-desilylation reactions, producing a library of new spiro-azetidines with various substituents and ring sizes.
This methodology could be particularly valuable for constructing the azetidine-containing spirocyclic system of the target compound.
Formal [2+2] Cycloaddition Approaches
Organocatalytic formal [2+2] cycloaddition has been successfully employed for synthesizing spirooxindole-based 4-methyleneazetidines:
The preparation relies on a formal [2+2] annulation reaction of isatin-derived N-tert-butylsulfonyl ketimines with allenoates, with asymmetric induction secured by a bifunctional cinchona-type β-isocupridine-based catalyst.
This approach could potentially be adapted for the synthesis of the target spirocyclic system by using appropriate precursors.
Comparative Analysis of Synthetic Routes
Table 1 provides a comparative analysis of the major synthetic strategies for preparing the target compound.
| Synthetic Route | Key Steps | Expected Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Phase-transfer catalyzed spirocyclization | 1. Azetidine synthesis 2. Oxabicyclo precursor preparation 3. PTC-mediated spirocyclization 4. Iodomethyl introduction |
40-70% | - Potential for enantioselectivity - Well-established methodology |
- Multi-step synthesis - Requires specialized catalyst |
| Strain-release driven spirocyclization | 1. ABB-ketone precursor synthesis 2. Electrophile-induced spirocyclization 3. Functional group transformations |
50-80% | - Efficient spirocyclization - Fewer steps |
- Limited precedent for complex systems - Specialized reagents required |
| Formal [2+2] cycloaddition | 1. Ketimine precursor synthesis 2. Cycloaddition 3. Functional group transformations |
40-70% | - Potential for enantioselectivity - Direct formation of azetidine |
- May require organocatalyst - Substrate scope limitations |
| Component-based approach | 1. Azetidine with iodomethyl group synthesis 2. Oxabicyclo precursor preparation 3. Components coupling 4. Carboxylate group introduction |
30-60% | - Modular approach - Flexible functionalization |
- Multiple steps - Complex protecting group strategy |
Detailed Procedures for Key Transformations
Synthesis of N-Boc-3-(iodomethyl)azetidine
Based on literature procedures, the following synthesis can be employed:
Reagents and conditions:
- tert-butyl 3-[(tosyloxy)methyl]azetidin-1-carboxylate (1.0 equiv)
- Lithium iodide (1.2 equiv)
- Acetone (solvent)
- 35°C, 16 hours
Procedure:
- Dissolve tert-butyl 3-[(tosyloxy)methyl]azetidin-1-carboxylate in acetone (10 mL/g)
- Add lithium iodide and stir at 35°C for 16 hours
- Cool to room temperature and dilute with ethyl acetate
- Wash with water and saturated sodium chloride solution
- Dry over sodium sulfate, filter, and concentrate in vacuo
- The product can be used without further purification or purified by column chromatography
Characterization:
1H-NMR (300 MHz, CDCl3): δ=1.43 (9H), 3.23 (1H), 3.78 (2H), 4.07 (2H), 4.59 (2H)
Strain-Release Driven Spirocyclization
Based on the methodology for synthesizing azetidine-containing spirocycles:
Procedure:
- Prepare the ABB-ketone precursor bearing appropriate silyl-protected alcohol functionality
- Treat with an electrophilic activator (e.g., Lewis acid or halogen source)
- Allow the spirocyclization-desilylation reaction to proceed
- Purify the spirocyclic product by column chromatography
This approach offers a potentially efficient route to the spirocyclic core of the target compound.
Purification and Characterization
Purification Strategies
The purification of intermediates and the final compound would typically involve:
Chromatographic methods:
- Column chromatography on silica gel using hexane/ethyl acetate gradients
- Preparative TLC for small-scale purifications
- HPLC purification for final-stage compounds
Crystallization techniques:
If the target compound or key intermediates are crystalline, recrystallization from appropriate solvent systems can provide high-purity material.
Analytical Characterization
Complete characterization of the target compound should include:
Spectroscopic methods:
- 1H and 13C NMR spectroscopy
- 2D NMR techniques (COSY, HSQC, HMBC) for structure confirmation
- High-resolution mass spectrometry for molecular formula verification
- Infrared spectroscopy for functional group identification
Chromatographic analysis:
- LC-MS/MS for purity determination and structural confirmation
- HPLC analysis for enantiomeric or diastereomeric purity assessment
Additional techniques:
- X-ray crystallography (if crystalline material can be obtained)
- Elemental analysis for composition verification
Q & A
Q. Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] or [M+Na] ions) with <5 ppm error .
- Infrared Spectroscopy (IR) : Identify ester carbonyl stretches (~1720–1740 cm) and azetidine ring vibrations (~1250–1350 cm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of the tert-butyl group (decomposition typically >200°C) .
Advanced Question: How can researchers resolve contradictions in reaction yields during iodomethylation?
Methodological Answer :
Low yields may stem from steric hindrance or competing side reactions (e.g., elimination). Mitigation strategies:
- Solvent Optimization : Use polar aprotic solvents (DMSO, DMF) to stabilize transition states .
- Temperature Control : Conduct iodomethylation at 0–5°C to suppress undesired pathways.
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
Data-Driven Approach :
| Variable Tested | Outcome | Optimization Path |
|---|---|---|
| Solvent (DMF vs. THF) | 35% vs. 12% yield | Prioritize DMF |
| Reaction Time (2h vs. 6h) | 35% vs. 28% yield | Shorten to 2h |
Basic Question: What computational methods predict the compound’s reactivity?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the spirocyclic scaffold’s conformational flexibility to identify reactive sites .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the iodomethyl group to predict substitution kinetics .
- Docking Studies : Map electrostatic potential surfaces to assess interactions with biological targets (e.g., enzymes) .
Advanced Question: How does the spirocyclic architecture influence biological activity?
Methodological Answer :
The fused bicyclic-azetidine system imposes rigidity, enhancing binding affinity to targets like proteases or GPCRs. Key steps to correlate structure and activity:
SAR Studies : Synthesize analogs with varying substituents (e.g., methyl vs. ethyl esters) and test in enzyme inhibition assays .
Crystallographic Analysis : Resolve ligand-target co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions .
Example SAR Table :
| Substituent (R) | IC (nM) | Notes |
|---|---|---|
| Iodomethyl | 12 ± 2 | High potency |
| Chloromethyl | 45 ± 5 | Reduced electrophilicity |
| Hydrogen | >1000 | Inactive |
Basic Question: How to address solubility challenges in biological assays?
Q. Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤10%) or cyclodextrin-based formulations.
- Pro-drug Strategy : Modify esters to phosphate salts for aqueous compatibility .
Advanced Question: What theoretical frameworks guide mechanistic studies of its reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
